N-(3-hydrazino-3-oxopropyl)benzamide chemical structure and properties
N-(3-hydrazino-3-oxopropyl)benzamide chemical structure and properties
The following technical guide is structured to provide an exhaustive analysis of N-(3-hydrazino-3-oxopropyl)benzamide , a specialized carbonyl-reactive probe and pharmacophore intermediate.
Chemical Probes & Proteomic Applications Series
Executive Summary & Chemical Identity
N-(3-hydrazino-3-oxopropyl)benzamide (also chemically distinct as N-benzoyl-β-alanine hydrazide) is a bifunctional organic scaffold characterized by a stable benzamide "cap" and a reactive hydrazide "warhead," connected by a flexible ethyl linker.
In drug discovery and chemical proteomics, this molecule serves two critical functions:
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Carbonyl-Reactive Probe: The hydrazide moiety selectively forms stable hydrazones with aldehydes and ketones, making it utilized in glycomics (sialic acid labeling) and oxidative stress profiling (protein carbonylation).
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Pharmacophore Scaffold: It represents a structural hybrid between benzamide-class HDAC inhibitors and hydrazine-based enzyme inhibitors (e.g., Transglutaminase 2), serving as a versatile building block for fragment-based drug design (FBDD).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | N-(3-hydrazinyl-3-oxopropyl)benzamide |
| Common Synonyms | N-Benzoyl-β-alanine hydrazide; 3-Benzamidopropionic acid hydrazide |
| CAS Number | Not widely listed; Analogous to 3440-28-6 (Acid precursor) |
| Molecular Formula | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.23 g/mol |
| SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)NN |
| Appearance | White to off-white crystalline solid |
Structural Analysis & Connectivity
The molecule's efficacy stems from its tripartite structure. Unlike rigid aromatic hydrazides, the ethyl linker in the β-alanine backbone provides rotational freedom, reducing steric hindrance during the labeling of bulky glycoproteins.
Structural Logic
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Domain A (Benzamide): Acts as a UV-traceable tag (λ_max ~225-230 nm) and increases hydrophobicity, facilitating retention on C18 HPLC columns during proteomic analysis.
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Domain B (Ethyl Linker): A 2-carbon spacer derived from β-alanine. It prevents electronic conjugation between the benzamide and the hydrazide, ensuring the nucleophilicity of the hydrazide is not compromised by the electron-withdrawing benzoyl group.
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Domain C (Hydrazide): The alpha-effect nucleophile. It reacts chemoselectively with aldehydes/ketones at acidic pH (4.5–5.5) to form hydrazones.[1]
Figure 1: Structural connectivity map highlighting the functional segregation of the UV-tag, flexible linker, and reactive warhead.
Physicochemical Properties
Understanding the physical behavior of this molecule is prerequisite for assay development. The hydrazide group imparts amphoteric character, while the benzamide ensures solubility in organic modifiers.
| Parameter | Value / Description | Context |
| Solubility | DMSO (>50 mM), Methanol, Warm Water | High solubility in polar aprotic solvents makes it ideal for labeling reactions in aqueous/organic mixtures. |
| LogP (Predicted) | ~0.5 - 0.8 | Moderately polar; cell-permeability is moderate, suitable for lysate-based assays. |
| pKa (Hydrazide) | ~3.0 - 3.5 (Conjugate acid) | The hydrazide nitrogen is less basic than an amine, allowing selective activation at acidic pH where amines are protonated and unreactive. |
| Stability | Hydrolytically stable at pH 4-8 | Avoid strong acids/bases which hydrolyze the amide bonds. Hydrazides can oxidize over time; store under inert gas. |
Synthesis & Characterization Protocol
For research applications requiring high purity, de novo synthesis is recommended over commercial sourcing to avoid hydrazine contaminants.
Reaction Scheme
The synthesis follows a classic "Protection-Activation-Hydrazinolysis" pathway.
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Acylation: Reaction of β-alanine with benzoyl chloride.
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Esterification: Conversion of the acid to a methyl ester.
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Hydrazinolysis: Nucleophilic attack by hydrazine hydrate to yield the final product.
Figure 2: Step-by-step synthetic pathway designed for high yield and purity.
Detailed Methodology
Step 1: Synthesis of N-Benzoyl-β-alanine
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Dissolve β-alanine (10 mmol) in 10% NaOH (20 mL).
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Cool to 0°C in an ice bath.
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Add Benzoyl chloride (11 mmol) dropwise over 30 mins while maintaining pH >9.
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Acidify with HCl to pH 2. The precipitate (N-benzoyl-β-alanine) is filtered and dried.[2]
Step 2: Methyl Ester Formation
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Dissolve the acid intermediate in dry Methanol (50 mL).
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Add Thionyl Chloride (1.2 eq) dropwise at 0°C.
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Reflux for 3 hours. Evaporate solvent to obtain the methyl ester as an oil/solid.
Step 3: Hydrazinolysis (Critical Step)
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Dissolve the methyl ester in Ethanol (20 mL).
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Add Hydrazine Hydrate (5.0 eq) to drive equilibrium forward. Note: Excess hydrazine is required to prevent dimer formation.
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Reflux for 4-6 hours.
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Cool to room temperature. The product often crystallizes out.
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Purification: Recrystallize from Ethanol/Water to remove traces of free hydrazine.
Applications in Chemical Proteomics
The primary utility of N-(3-hydrazino-3-oxopropyl)benzamide lies in its ability to covalently "tag" oxidative modifications on proteins and glycans.
A. Glycan Labeling (Sialic Acid Targeting)
Sialic acids on glycoproteins can be selectively oxidized by mild periodate (NaIO4) to generate aldehydes on the C7 or C8 carbons.
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Protocol:
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Oxidize glycoprotein (1 mM NaIO4, 0°C, 15 min).
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Quench oxidant.
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Add N-(3-hydrazino-3-oxopropyl)benzamide (5 mM) at pH 5.5.
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Incubate 2 hours.
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Result: Sialic acids are capped with a Benzamide tag, enabling UV detection during HPLC separation.
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B. Protein Carbonylation Profiling
Oxidative stress generates reactive carbonyls (aldehydes/ketones) on amino acid side chains (e.g., carbonylation of Pro, Arg, Lys).
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Mechanism: The hydrazide probe reacts with these carbonyls.
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Advantage: The benzamide tag is less bulky than biotin, reducing precipitation issues, yet provides a distinct mass shift (+189 Da roughly) detectable by Mass Spectrometry.
Figure 3: Mechanism of chemoselective ligation between the hydrazide probe and protein carbonyls.
Safety & Handling (MSDS Summary)
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Hazards: Hydrazides are potential skin sensitizers and irritants.
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Storage: Store at -20°C. Hygroscopic. Keep under Argon/Nitrogen to prevent oxidation of the hydrazide group.
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Incompatibility: Avoid strong oxidizing agents (converts hydrazide to diimide) and aldehydes (unintended reaction).
References
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Synthesis of N-Substituted Benzamide Derivatives: Chen, T., et al. (2018).[3] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8: 273-280.[3]
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Hydrazide Chemistry in Proteomics: Li, Q., et al. (2021). Selective enrichment of N-terminal proline peptides via hydrazide chemistry for proteomics analysis. Analytica Chimica Acta, 1142: 48-55.[4]
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Chemical Identity & Properties: PubChem Compound Summary for N-Benzyl-beta-alanine (Analogous Backbone).
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Glycan Labeling Methodologies: Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their specific application to glycoprotein analysis. Analytical and Bioanalytical Chemistry, 397: 3457–3481.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. EP0562575A2 - N-substituted-3-(substited hydrazino)-benzenesulfonamide derivatives, prepation process thereof, and herbicidal compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective enrichment of N-terminal proline peptides via hydrazide chemistry for proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
